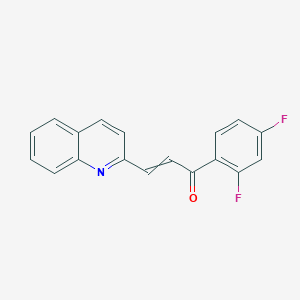
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、カルコン類に属する有機化合物です。カルコン類は、2つのフェニル環を持つ芳香族ケトンであり、多様な生物活性で知られています。この化合物は、プロペノンブリッジによって結合された2,4-ジフルオロフェニル基とキノリン-2-イル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンの合成は、通常、クライゼン-シュミット縮合反応を用います。この反応は、2,4-ジフルオロベンズアルデヒドと2-アセチルキノリンを塩基の存在下で行われます。反応条件は以下のとおりです。
反応物: 2,4-ジフルオロベンズアルデヒドと2-アセチルキノリン。
塩基: 水酸化ナトリウムまたは水酸化カリウム。
溶媒: エタノールまたはメタノール。
温度: 室温から還流条件。
反応時間: 数時間から一晩。
その後、反応混合物を中和し、ろ過または抽出によって生成物を単離し、再結晶またはクロマトグラフィーで精製します。
工業生産方法
工業的な設定では、1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンの合成は、同様の反応条件を使用してスケールアップできます。連続フローリアクターを使用すると、反応の効率と収率を向上させることができます。反応パラメータを監視および制御するための自動システムの使用は、製品の一貫した品質を保証します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and 2-acetylquinoline in the presence of a base. The reaction conditions are as follows:
Reactants: 2,4-difluorobenzaldehyde and 2-acetylquinoline.
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
The reaction mixture is then neutralized, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
反応の種類
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するキノリン誘導体を形成するために酸化することができます。
還元: 還元反応は、プロペノンブリッジを飽和プロピル鎖に変換できます。
置換: フェニル環上のフッ素原子は、求核性芳香族置換によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中の水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 極性非プロトン性溶媒中のメトキシドナトリウムなどの求核剤。
主要な生成物
酸化: 側鎖が酸化されたキノリン誘導体。
還元: 飽和プロピル鎖誘導体。
置換: さまざまな官能基で置換されたフェニル環。
科学的研究の応用
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、いくつかの科学研究で応用されています。
医薬品化学: この化合物は、抗がん剤、抗菌剤、抗炎症剤としての可能性について研究されています。
材料科学: 有機発光ダイオード(OLED)やその他の電子材料での使用が検討されています。
生物学的研究: この化合物は、生物学的標的との相互作用とその作用機序を理解するために研究に使用されています。
作用機序
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンの作用機序には、特定の分子標的との相互作用が含まれます。医薬品化学では、特定の酵素または受容体を阻害すると考えられており、これがその生物学的効果につながります。キノリン部分は、DNAとインターカレーションすることが知られており、これがその抗がん活性に寄与する可能性があります。ジフルオロフェニル基の存在は、特定の標的への結合親和性と選択性を高めます。
6. 類似の化合物との比較
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンは、他のカルコン類およびキノリン誘導体と比較することができます。
カルコン類: 1-(2,4-ジクロロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンや1-(2,4-ジメトキシフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンなどの類似の化合物があります。これらの化合物はカルコン構造を共有していますが、フェニル環の置換基が異なります。
キノリン誘導体: 2-フェニルキノリンや2-(2,4-ジフルオロフェニル)キノリンなどの化合物は、類似していますが、プロペノンブリッジがありません。
1-(2,4-ジフルオロフェニル)-3-(キノリン-2-イル)プロプ-2-エン-1-オンのユニークさは、ジフルオロフェニル基とキノリン基の組み合わせにあります。これにより、独特の化学的および生物学的特性が得られます。
類似化合物との比較
1-(2,4-Difluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be compared with other chalcones and quinoline derivatives:
Chalcones: Similar compounds include 1-(2,4-dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one and 1-(2,4-dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one. These compounds share the chalcone structure but differ in the substituents on the phenyl ring.
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 2-(2,4-difluorophenyl)quinoline are similar but lack the propenone bridge.
The uniqueness of this compound lies in its combination of the difluorophenyl and quinoline moieties, which imparts distinct chemical and biological properties.
特性
CAS番号 |
914383-96-3 |
|---|---|
分子式 |
C18H11F2NO |
分子量 |
295.3 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-3-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-13-6-9-15(16(20)11-13)18(22)10-8-14-7-5-12-3-1-2-4-17(12)21-14/h1-11H |
InChIキー |
GDPKSRAHALHSDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
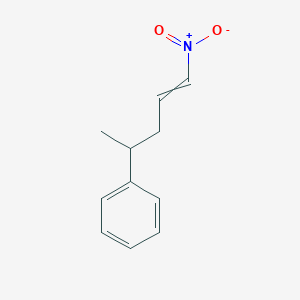

![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)
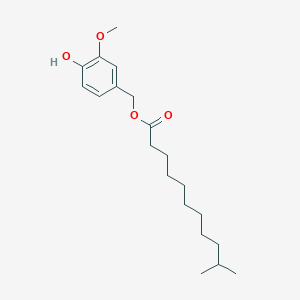
![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
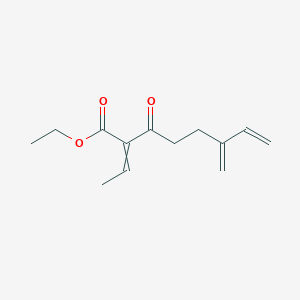
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
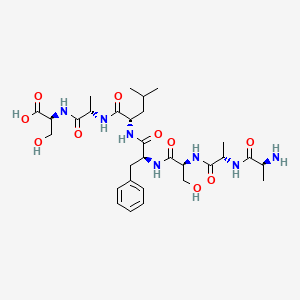
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
